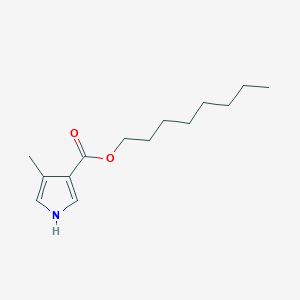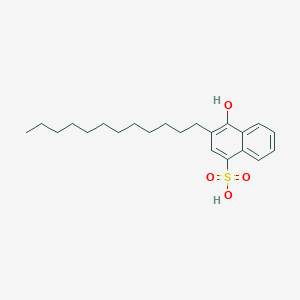![molecular formula C12H19NO2 B14485041 7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione CAS No. 65775-69-1](/img/structure/B14485041.png)
7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10,10-Trimethyl-3-azabicyclo[521]decane-2,6-dione is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a nitrogen atom within its bicyclic framework, making it a member of the azabicyclo family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione typically involves multiple steps. One common method starts with the preparation of the tricarbonyl(tropone)iron complex. The synthetic route includes:
Nucleophilic amine addition: An amine is added to the tricarbonyl(tropone)iron complex.
Boc-protection: The crude secondary amine is protected using a Boc group.
Photochemical demetallation: The iron complex is demetallated using photochemical methods.
Intramolecular Heck reaction: This step forms the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the steps mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[5.2.1.0(2,6)]decane: This compound has a similar bicyclic structure but lacks the nitrogen atom.
2,6-exo configured tricyclo(5.2.1.0(2,6))decane derivatives: These compounds have functional side chains and are used in perfumes.
Uniqueness
7,10,10-Trimethyl-3-azabicyclo[52
Propriétés
Numéro CAS |
65775-69-1 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
7,10,10-trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione |
InChI |
InChI=1S/C12H19NO2/c1-11(2)8-4-6-12(11,3)9(14)5-7-13-10(8)15/h8H,4-7H2,1-3H3,(H,13,15) |
Clé InChI |
IFIJMTFLUMTHBW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(=O)CCNC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)

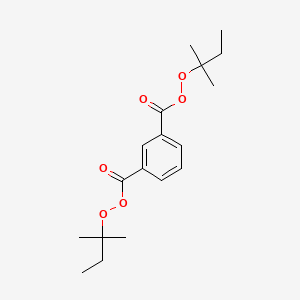
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)




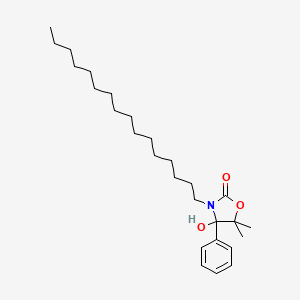
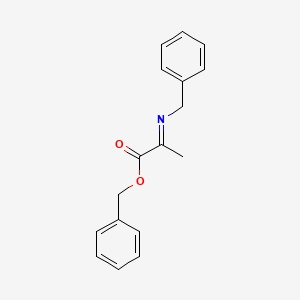
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)
